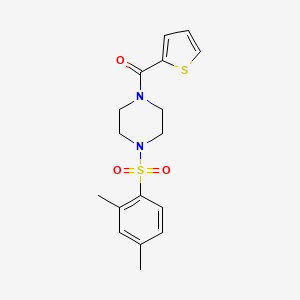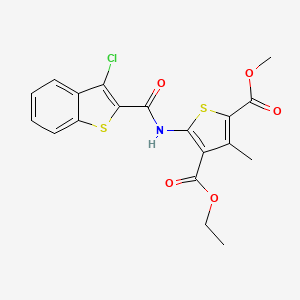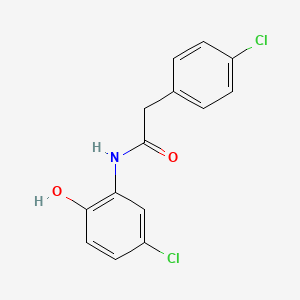![molecular formula C19H15FN2O3S B3609366 4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3609366.png)
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a central benzamide group, with a phenyl group attached to the nitrogen and a fluorophenyl sulfonyl group also attached to the nitrogen . The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. As a benzamide derivative, it may undergo reactions typical of amides, such as hydrolysis. The sulfonyl group may also undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The presence of the sulfonyl group and the amide group suggest that it would have some degree of polarity and could potentially form hydrogen bonds .Wirkmechanismus
Target of Action
The primary target of 4-{[(2-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is important in tissue remodeling and repair.
Mode of Action
The compound interacts with its target, the Macrophage metalloelastase, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing the degradation of extracellular matrix proteins .
Biochemical Pathways
The inhibition of Macrophage metalloelastase affects the extracellular matrix remodeling pathway . This can lead to the accumulation of extracellular matrix proteins, affecting tissue structure and function .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of Macrophage metalloelastase activity, leading to changes in the extracellular matrix composition. This can affect various biological processes, including cell migration, proliferation, differentiation, and apoptosis .
Safety and Hazards
The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for a similar compound, 2-{[(4-fluorophenyl)sulfonyl]amino}acetic acid, suggests that it may cause skin and eye irritation, and may be harmful if inhaled .
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-17-8-4-5-9-18(17)22-26(24,25)16-12-10-14(11-13-16)19(23)21-15-6-2-1-3-7-15/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSRKZIHATYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3609289.png)

![6-bromo-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3609307.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3609310.png)
![methyl 2-({4-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3609339.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B3609344.png)
![4-[(4-Nitrophenyl)sulfanyl]benzyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B3609352.png)


![4-chloro-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3609370.png)

![5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3609385.png)
![2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B3609391.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3609398.png)
